Butin
Overview
Description
It is found in various plants, including the seeds of Vernonia anthelmintica and the wood of Dalbergia odorifera . Butin is known for its antioxidant properties and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butin can be synthesized through various methods. One common method involves the hydroxylation of liquiritigenin using Bacillus megaterium tyrosinase (BmTYR) as a catalyst . This biotransformation process is efficient and allows for the production of this compound from commercial liquiritigenin.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources such as Vernonia anthelmintica seeds or Dalbergia odorifera wood. The extraction process may involve solvent extraction followed by purification using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Butin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in antioxidant reactions, where it scavenges reactive oxygen species (ROS) and inhibits oxidative stress .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. The conditions for these reactions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from the reactions involving this compound include its dimers and cross-dimers with other flavonoids such as butein . These products are formed through antioxidant pathways, particularly the hydrogen atom transfer pathway .
Scientific Research Applications
Butin has a wide range of scientific research applications:
Mechanism of Action
Butin exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and activates antioxidant enzymes such as superoxide dismutase and catalase . This compound also inhibits the mitochondria-dependent apoptotic pathway by maintaining mitochondrial membrane potential and preventing the release of cytochrome c . Additionally, it inhibits the mitogen-activated protein kinase kinase-4 and c-Jun NH2-terminal kinase pathways, reducing oxidative stress-induced apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to butin include other flavonoids such as butein, liquiritigenin, and naringenin .
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which contributes to its potent antioxidant activity. Compared to butein, this compound has a higher antioxidant capacity and more effectively inhibits ferroptosis in erastin-treated bone marrow-derived mesenchymal stem cells . This makes this compound a valuable compound in research focused on oxidative stress and related diseases.
Properties
IUPAC Name |
(2S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBPUQUGJNAPAZ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197708 | |
Record name | (-)-Butin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
492-14-8 | |
Record name | (-)-Butin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Butin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S23T8BI9DD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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